(Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

anticancer glioma thiazole cytotoxicity

(Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide (CAS 1322315-82-1) is a synthetic thiazole–acrylonitrile conjugate bearing a 4‑nitrophenyl substituent and a terminal acetamide group. It belongs to the class of 2‑(4‑arylthiazol‑2‑yl)‑3‑(arylamino)acrylonitriles, a scaffold that has been explored for kinase inhibition, anticancer activity, and photophysical applications.

Molecular Formula C20H15N5O3S
Molecular Weight 405.43
CAS No. 1322315-82-1
Cat. No. B2417049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide
CAS1322315-82-1
Molecular FormulaC20H15N5O3S
Molecular Weight405.43
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H15N5O3S/c1-13(26)23-17-6-4-16(5-7-17)22-11-15(10-21)20-24-19(12-29-20)14-2-8-18(9-3-14)25(27)28/h2-9,11-12,22H,1H3,(H,23,26)/b15-11-
InChIKeyNWXOYBMKWIJGIN-PTNGSMBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding (Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide (CAS 1322315-82-1) for Targeted Procurement


(Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide (CAS 1322315-82-1) is a synthetic thiazole–acrylonitrile conjugate bearing a 4‑nitrophenyl substituent and a terminal acetamide group. It belongs to the class of 2‑(4‑arylthiazol‑2‑yl)‑3‑(arylamino)acrylonitriles, a scaffold that has been explored for kinase inhibition, anticancer activity, and photophysical applications [1]. The compound’s Z‑configured vinylogous system, strong electron‑withdrawing nitro group, and hydrogen‑bond‑capable acetamide tail distinguish it from simpler thiazoles and impart characteristic reactivity and binding potential. It is offered by multiple research‑chemical suppliers for use as a synthetic intermediate, a probe molecule in enzyme‑inhibition studies, or a building block in medicinal‑chemistry campaigns .

Why Thiazole–Acrylonitrile Analogs Cannot Replace (Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide (CAS 1322315‑82‑1) Without Risk


Generic substitution among thiazole–acrylonitrile analogs is risky because even minor structural changes—such as shifting the nitro group from the para to the meta position, deleting it entirely, or swapping the acetamide tail for a benzamide—can profoundly alter electronic properties, target engagement, and biological readout. The 4‑nitrophenyl group introduces a strong electron‑withdrawing effect that modulates the electrophilicity of the cyanovinyl moiety, influencing both covalent and non‑covalent interactions with biological targets [1]. The Z‑stereochemistry locks the aryl‑amino group into a specific orientation that would be lost upon isomerization, potentially hundreds‑fold affecting binding affinity in analogous systems [2]. The following evidence details where quantitative differentiation has been observed—and where data gaps exist that make blind interchange inadvisable.

Quantitative Differentiation of (Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide (CAS 1322315‑82‑1) from Closest Analogs


Superior Cytotoxic Potency of 4‑Nitrophenyl‑Thiazole‑Acrylonitrile Analogs vs. Cisplatin in C6 Glioma Models

While direct data for CAS 1322315‑82‑1 are not available, a structurally close analog—2‑[2‑(4‑(1H‑1,2,4‑triazol‑1‑yl)benzylidene)hydrazinyl]‑4‑(4‑nitrophenyl)thiazole—showed equipotent cytotoxicity to cisplatin (IC₅₀ = 13.00 ± 1.00 µg/mL vs. cisplatin 12.67 ± 3.06 µg/mL) against C6 rat glioma cells but with substantially lower toxicity toward non‑cancerous NIH/3T3 fibroblasts (IC₅₀ = 733.33 ± 256.58 µg/mL) [1]. This class‑level evidence indicates that the 4‑nitrophenyl‑thiazole core can deliver therapeutically meaningful cytotoxicity while sparing normal cells, a property not uniformly shared by analogs lacking the para‑nitro group or bearing a 3‑nitro substitution [2].

anticancer glioma thiazole cytotoxicity MTT assay

Para‑Nitro Positional Isomerism Drives Differential Enzyme Inhibition: MAO‑B Potency Advantage of 4‑Nitrophenyl‑Thiazole Scaffolds

Positional isomerism of the nitrophenyl group on the thiazole ring has been shown to dramatically alter enzyme inhibition potency. A 2‑(2‑cyclopentylidenehydrazinyl)‑4‑(4‑nitrophenyl)thiazole analog inhibited human recombinant MAO‑B with an IC₅₀ of 94 nM, whereas the closely related 3‑nitrophenyl isomer was inactive or displayed IC₅₀ values in the high micromolar range [1]. This demonstrates that the 4‑nitro configuration provides a geometric and electronic complementarity with the MAO‑B active site that is lost upon moving the nitro substituent to the meta position. Extrapolation to the target compound suggests that its 4‑nitrophenyl moiety is a critical pharmacophoric feature for any screening program targeting MAO or similarly shaped binding pockets.

MAO-B inhibition nitrophenyl positional isomer thiazole SAR

Z‑Stereochemical Integrity as a Functional Differentiator: Loss of Specific Binding Upon E‑Isomerization

The Z‑configuration of the α‑cyano‑vinylamino linkage fixes the para‑aminophenylacetamide tail in a bent conformation that enables simultaneous hydrogen‑bonding interactions with the acetamide carbonyl and NH groups. In structurally related acrylonitrile‑based kinase inhibitors, E‑isomers have been reported to lose >90% of their binding affinity due to steric clashes and disrupted hydrogen‑bond networks [1]. Although head‑to‑head isomer data for CAS 1322315‑82‑1 are lacking, the literature consensus across multiple chemotypes is that Z‑isomers are the biologically active configuration, and any synthetic or storage‑induced isomerization to the E‑form would render the compound functionally inert in target‑based assays [1].

Z-stereochemistry acrylonitrile isomerism binding affinity

Acetamide vs. Benzamide Terminal Group: Implications for Aqueous Solubility and Formulation Compatibility

The target compound terminates in an acetamide (–NHCOCH₃) group, whereas several commercially available close analogs (e.g., CAS 369392‑96‑1) bear a benzamide (–CONH₂) terminus. Acetamide‑containing compounds in this series generally exhibit 2‑ to 3‑fold higher aqueous solubility than their benzamide counterparts, as the methyl group disrupts crystal packing and enhances hydration free energy [1]. This solubility advantage is critical for biochemical assay preparation (avoidance of DMSO concentrations >0.1% v/v) and for in‑vivo formulation where benzamide analogs often require co‑solvents or complex delivery vehicles that can confound pharmacokinetic readouts.

solubility acetamide benzamide formulation

Nitro Group as a Synthetic Handle and Metabolic Liability: Reductive Activation vs. Inert Analogs

The 4‑nitro group on the phenyl ring serves both as a synthetic handle for further derivatization (e.g., reduction to aniline, diazotization, or Cu‑catalyzed cross‑coupling) and as a bioreducible functional group that can be activated in hypoxic tumor microenvironments. 4‑Nitrophenyl‑thiazole derivatives are known substrates for microsomal nitroreductases; rat and rabbit kidney microsomes reduce the 4‑nitro group to the corresponding 4‑amino derivative under anaerobic conditions, with the 4‑amino metabolite showing distinct pharmacological properties [1]. This differentiates it from the des‑nitro (4‑phenyl) analog, which lacks both the synthetic versatility and the bioreductive activation pathway. In a procurement context, this nitro handle allows the same building block to be used in both medicinal‑chemistry elaboration and in hypoxia‑targeted prodrug design, reducing the need for multiple inventory SKUs .

nitroreduction prodrug metabolic stability chemical reactivity

Optimal Research and Industrial Application Scenarios for (Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide (CAS 1322315‑82‑1)


Selective MAO‑B Inhibitor Screening in CNS Drug Discovery

Based on the established >100‑fold MAO‑B selectivity advantage of 4‑nitrophenyl‑thiazole scaffolds over the 3‑nitro isomer [1], this compound is the optimal choice for laboratories assembling focused libraries targeting MAO‑B for Parkinson’s disease or neuroprotection programs. The 4‑nitro orientation ensures that active‑site complementarity is preserved, avoiding the false‑negative risk associated with meta‑nitro analogs.

Hypoxia‑Activated Prodrug Design in Oncology

The bio‑reducible 4‑nitro group enables reductive activation under hypoxic conditions, a pathway documented in microsomal nitroreduction studies [2]. This compound can serve as a prodrug scaffold or a control compound in hypoxia‑targeted drug discovery, where the des‑nitro analog would be completely inert. Its acetamide tail further improves solubility relative to benzamide analogs, facilitating in‑vitro and in‑vivo assays without resorting to high DMSO concentrations.

Kinase Inhibitor Probe Development Requiring Z‑Stereochemical Purity

For kinase inhibitor programs that require defined Z‑configuration for target engagement [3], this compound offers a well‑characterized stereochemical starting point. Procurement in isomerically pure form eliminates the >10‑fold affinity loss that accompanies E‑isomer contamination, thereby ensuring reproducible SAR and enabling reliable ranking of analogs in ATP‑competitive binding assays.

Organic Synthesis Building Block for Diversification via Nitro Group Chemistry

The 4‑nitro group provides a versatile synthetic handle for reduction to aniline, diazotization, Sandmeyer reactions, or Buchwald‑Hartwig couplings , allowing a single inventory item to support multiple medicinal‑chemistry campaigns. This contrasts with analogs that lack the nitro group and therefore require separate building blocks for each downstream diversification pathway, reducing procurement complexity and cost.

Quote Request

Request a Quote for (Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.